[3-(4-Methylphenyl)phenyl]methanamine hydrochloride
Description
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride (CAS 49703-56-2) is a biphenyl-derived primary amine hydrochloride with the molecular formula C₁₄H₁₆ClN and a molecular weight of 233.74 g/mol (calculated). It features a methyl-substituted biphenyl backbone, where a methyl group is attached to the para-position of one phenyl ring, and an aminomethyl group is linked to the meta-position of the other . This compound is commercially available and serves as a versatile building block in medicinal chemistry, particularly in the synthesis of ligands or small-molecule drugs due to its rigid aromatic structure and amine functionality .
Properties
IUPAC Name |
[3-(4-methylphenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIIDSOMLMNKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride, also known as 4-Methylphenyl-phenylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a 4-methyl group and an amine functional group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1394042-69-3
The molecular formula is , indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives under controlled conditions. Common methods include:
- Amination Reactions : Using amine reagents to introduce the amine group.
- Reduction Processes : Reducing intermediates to yield the final product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs demonstrate activity against the National Cancer Institute's (NCI) 60 cancer cell line panel, with some compounds achieving IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-468 | 2.27 | High |
| A498 | 1.42 | Moderate |
| SK-MEL-5 | 4.56 | High |
These results suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapeutics.
The biological mechanism through which this compound exerts its effects may involve:
- Receptor Modulation : Acting as a ligand for specific receptors involved in cell signaling.
- Enzyme Inhibition : Potentially inhibiting enzymes critical for cancer cell survival and proliferation.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines, revealing that compounds with similar structures to this compound showed promising results in inhibiting cell growth.
- In Silico Analysis : Computational models have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression, supporting its potential as a therapeutic agent.
Pharmacological Profile
The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics based on its lipophilicity.
- Metabolism : Initial studies suggest that it may undergo hepatic metabolism.
- Excretion : Primarily renal excretion is anticipated.
Comparison with Similar Compounds
[(3-(Benzyloxy)phenyl)methanamine Hydrochloride (CAS 104566-41-8)
- Molecular Formula: C₁₄H₁₆ClNO
- Molecular Weight : 249.74 g/mol
- Key Differences :
- Contains a benzyloxy group at the meta-position instead of a methylphenyl group.
- The oxygen atom in the benzyloxy group increases polarity and may enhance solubility in polar solvents compared to the hydrophobic methyl group in the target compound.
- Applications: Used in radiometalated antibody synthesis for positron emission tomography (PET) imaging .
(3-(Trifluoromethyl)phenyl)methanamine Hydrochloride
(3-(4-Methoxyphenoxy)phenyl)methanamine Hydrochloride (CAS 477868-65-8)
- Molecular Formula: C₁₄H₁₅ClNO₂
- Molecular Weight : 268.73 g/mol
- Key Differences: Contains a methoxyphenoxy group, introducing two oxygen atoms that enhance hydrogen-bonding capability. Similarity Score: 0.97/1.00 compared to the target compound, indicating high structural overlap but distinct electronic profiles .
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS 5267-46-9)
- Molecular Formula: C₁₄H₁₆ClNO
- Molecular Weight : 249.74 g/mol
- Key Differences: A methoxy group replaces the methyl group, increasing polarity and altering π-π stacking interactions. Solubility: Slightly soluble in chloroform and methanol, contrasting with the target compound’s solubility profile .
Comparative Data Table
Key Research Findings
Electron-donating groups (e.g., -OCH₃) increase electron density, favoring π-π interactions in hydrophobic binding pockets .
Synthetic Accessibility :
- The target compound is commercially available, while analogs like (3-(trifluoromethyl)phenyl)methanamine HCl require specialized catalytic methods for synthesis .
Biological Relevance: Biphenyl derivatives (e.g., target compound) are prevalent in kinase inhibitor designs due to their planar structure and ability to occupy hydrophobic pockets . Phenoxy-substituted analogs (e.g., CAS 477868-65-8) are explored in ligand-binding studies for enzymes like human aldolase .
Preparation Methods
General Synthetic Strategy
The synthesis of [3-(4-Methylphenyl)phenyl]methanamine hydrochloride typically proceeds via:
- Formation of the biphenyl intermediate with appropriate substitution.
- Introduction of the methanamine group via reductive amination or nucleophilic substitution.
- Conversion of the free amine into the hydrochloride salt for stability and handling.
Preparation of the Biphenyl Intermediate
The biphenyl core, especially with a para-methyl substituent, can be constructed through:
- Suzuki-Miyaura cross-coupling reaction: Coupling of 4-methylphenylboronic acid with a suitable halogenated phenyl derivative to form 3-(4-methylphenyl)phenyl intermediates.
- Friedel-Crafts alkylation or acylation: For introducing substituents or functional groups on the phenyl ring prior to amination.
This step ensures the correct positional substitution pattern required for the target molecule.
Introduction of the Methanamine Group
The amine functionality at the methanamine position is introduced by:
- Mannich-type reaction: Reaction of the biphenyl ketone intermediate with formaldehyde and methylamine or related amines to form the aminomethyl derivative.
- Reductive amination: Condensation of the aldehyde or ketone derivative of the biphenyl compound with ammonia or a primary amine, followed by reduction using agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Nucleophilic substitution: Displacement of a suitable leaving group (e.g., halide) on the biphenyl methyl position by ammonia or amine nucleophiles.
A representative example from related compounds shows the preparation of aminomethyl derivatives by reacting acetophenone, paraformaldehyde, and methylbenzylamine under acidic conditions (Mannich reaction).
Conversion to Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by:
- Treatment with concentrated hydrochloric acid in an appropriate solvent such as tert-butyl methyl ether.
- Controlled addition of HCl at low temperature (0°C) to precipitate the hydrochloride salt.
- Isolation by filtration and recrystallization from solvents like ethyl methyl ketone to improve purity and crystallinity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Biphenyl formation | Suzuki coupling: 4-methylphenylboronic acid, aryl halide, Pd catalyst, base | 80–100°C | 6–24 h | Inert atmosphere, dry solvents |
| Aminomethyl introduction | Acetophenone + paraformaldehyde + methylamine (Mannich reaction) + acid catalyst | Room temp to 80°C | 4–12 h | Acidic medium, solvent like ethanol or DMSO |
| Reductive amination (alternative) | Aldehyde + amine + NaBH3CN or catalytic hydrogenation | 0–25°C (NaBH3CN), RT (H2, Pd) | 2–12 h | pH control critical for selectivity |
| Hydrochloride salt formation | Free amine + concentrated HCl in tert-butyl methyl ether | 0°C | 1–2 h | Crystallization, filtration, recrystallization |
Research Findings and Optimization
- Yield and Purity: The Mannich reaction followed by salt formation typically yields high purity hydrochloride salts (>95%) with yields ranging from 70% to 85% depending on scale and purification methods.
- Enantiomeric Purity: For chiral analogs, enantioselective synthesis or resolution may be required; however, this compound is generally prepared as a racemate unless specified.
- Solvent Effects: Use of polar aprotic solvents such as DMSO or THF enhances Mannich reaction efficiency.
- Temperature Control: Maintaining low temperature during hydrochloride salt formation prevents side reactions and improves crystal quality.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Biphenyl intermediate synthesis | Suzuki coupling | 4-methylphenylboronic acid, aryl halide, Pd catalyst | High regioselectivity, scalable | Requires expensive catalysts |
| Aminomethyl group introduction | Mannich reaction | Acetophenone, paraformaldehyde, methylamine, acid | Straightforward, good yields | Acidic conditions may cause side reactions |
| Alternative amination | Reductive amination | Aldehyde, amine, NaBH3CN or H2/Pd | High selectivity, mild conditions | Requires careful pH and safety control |
| Hydrochloride salt formation | Acid-base reaction | Free amine, concentrated HCl | Stable, easy to isolate product | Requires temperature control for crystallization |
Q & A
Basic Question: What are the recommended synthetic routes for [3-(4-Methylphenyl)phenyl]methanamine hydrochloride, and what parameters critically influence reaction yield?
Methodological Answer:
The compound is typically synthesized via reductive amination of the corresponding ketone precursor (e.g., [3-(4-methylphenyl)phenyl]methanone) using ammonium acetate and a reducing agent like sodium cyanoborohydride. Critical parameters include:
- pH control (optimal range: 6–7) to prevent side reactions.
- Temperature (25–40°C) to balance reaction rate and byproduct formation.
- Solvent choice (e.g., methanol or tetrahydrofuran) to enhance solubility of intermediates.
Purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water .
Basic Question: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%).
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- Mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1).
- Elemental analysis (C, H, N) to validate stoichiometry (±0.4% theoretical values) .
Advanced Question: How can contradictory biological activity data for this compound across different assay systems (e.g., enzyme vs. cell-based assays) be resolved?
Methodological Answer:
Address discrepancies using:
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement.
- Solubility optimization (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Metabolic stability testing (e.g., liver microsomes) to identify rapid degradation in cell-based systems.
- Positive controls (e.g., known receptor agonists/antagonists) to validate assay conditions .
Advanced Question: What strategies optimize the stability of this compound under varying storage conditions?
Methodological Answer:
- Storage temperature : -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation.
- Lyophilization : Freeze-drying in inert atmospheres (argon) enhances long-term stability.
- Buffered solutions : Use pH 4–5 acetate buffer to minimize amine degradation.
- Stability monitoring : Regular HPLC analysis (every 3–6 months) to detect degradation products like oxidized aromatic rings .
Basic Question: What challenges arise in characterizing the crystalline structure of this compound via X-ray diffraction?
Methodological Answer:
Key challenges include:
- Polymorphism : Multiple crystal forms may require screening (e.g., solvent vapor diffusion in acetonitrile vs. ethanol).
- Weak diffraction : Hydrochloride salts often exhibit low symmetry; use high-intensity synchrotron radiation.
- Hydrogen bonding : Disorder in amine-hydrochloride interactions complicates electron density maps. Mitigate via low-temperature (100 K) data collection .
Advanced Question: What experimental approaches are used to study the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- LC-MS/MS metabolomics : Incubate with hepatocytes or microsomes, then identify phase I/II metabolites (e.g., N-demethylation, glucuronidation).
- CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4, CYP2D6) to determine isoform-specific metabolism.
- Stable isotope tracing : ¹³C-labeled compound tracks metabolic flux in cell lysates.
- Computational modeling : Molecular docking with CYP450 active sites predicts likely oxidation sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
